1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Overview
Description
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and chlorine substitutions, is of interest for its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL typically involves the bromination and chlorination of an indole precursor. The Fischer indole synthesis is a common method, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The specific conditions for bromination and chlorination involve the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers .
Scientific Research Applications
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL involves its interaction with specific molecular targets. The bromine and chlorine substitutions can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
- 1-Acetyl-5-bromo-4-chloro-1H-indol-3-OL
- 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
- 1-Acetyl-5-bromo-4-chloro-3-indolyl acetate
Uniqueness: 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms at distinct positions can enhance its selectivity and potency in various applications compared to other similar compounds .
Properties
IUPAC Name |
1-(5-bromo-6-chloro-3-hydroxyindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)13-4-10(15)6-2-7(11)8(12)3-9(6)13/h2-4,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHWTHITARKRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699720 | |
Record name | 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-88-4 | |
Record name | 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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